1-(Methoxymethyl)-1H-benzotriazole

Catalog No.
S1893741
CAS No.
71878-80-3
M.F
C8H9N3O
M. Wt
163.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Methoxymethyl)-1H-benzotriazole

CAS Number

71878-80-3

Product Name

1-(Methoxymethyl)-1H-benzotriazole

IUPAC Name

1-(methoxymethyl)benzotriazole

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

InChI

InChI=1S/C8H9N3O/c1-12-6-11-8-5-3-2-4-7(8)9-10-11/h2-5H,6H2,1H3

InChI Key

QEIXBXXKTUNWDK-UHFFFAOYSA-N

SMILES

COCN1C2=CC=CC=C2N=N1

Canonical SMILES

COCN1C2=CC=CC=C2N=N1

The exact mass of the compound 1-(Methoxymethyl)-1H-benzotriazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(Methoxymethyl)-1H-benzotriazole (CAS 71878-80-3) is a crystalline solid (melting point 42–43 °C) that functions as a highly stable, non-volatile synthetic equivalent of the methoxymethyl (MOM) cation [1]. Belonging to the class of N-(alpha-alkoxyalkyl)benzotriazoles pioneered in Katritzky methodology, it is primarily utilized as a safer alkoxyalkylating agent. For procurement and process chemistry, its core value proposition lies in its ability to deliver the MOM group to various nucleophiles—such as alcohols, phenols, and carbon nucleophiles—without introducing the severe handling hazards, volatility, and regulatory burdens associated with traditional liquid ether reagents [2].

Generic substitution for methoxymethylation typically defaults to chloromethyl methyl ether (MOM-Cl) or dimethoxymethane (methylal)[1]. However, MOM-Cl is a highly volatile liquid (bp 55–57 °C) and a strictly regulated human carcinogen, requiring rigorous engineering controls, specialized PPE, and costly disposal protocols that complicate industrial scale-up. Conversely, dimethoxymethane requires strong acidic conditions that frequently degrade acid-sensitive substrates. 1-(Methoxymethyl)-1H-benzotriazole cannot be generically swapped with these reagents because it is a bench-stable solid that reacts via a distinct benzotriazolyl displacement mechanism under milder conditions, making it a non-interchangeable choice for facilities prioritizing safety, regulatory compliance, and substrate integrity [2].

Physical State and Volatility-Driven Handling Safety

A critical procurement advantage of 1-(Methoxymethyl)-1H-benzotriazole is its physical state. It is a stable crystalline solid with a melting point of 42–43 °C, rendering it effectively non-volatile at standard room temperature [1]. In stark contrast, the industry-standard comparator, MOM-Cl, is a highly volatile liquid with a boiling point of 55–57 °C and a high vapor pressure that presents severe inhalation hazards. This massive reduction in volatility allows 1-(Methoxymethyl)-1H-benzotriazole to be weighed and transferred on a standard benchtop without the extreme containment infrastructure required for MOM-Cl [2].

Evidence DimensionPhysical state and volatility
Target Compound DataSolid (mp 42–43 °C), non-volatile at 25 °C
Comparator Or BaselineMOM-Cl: Volatile liquid (bp 55–57 °C)
Quantified DifferenceComplete elimination of room-temperature volatility and associated inhalation risks
ConditionsStandard laboratory weighing and reactor charging conditions

Eliminates the need for specialized containment and reduces the inhalation hazard during routine handling and scale-up.

Regulatory Classification and Carcinogenicity Profile

From an Environmental, Health, and Safety (EHS) perspective, the regulatory burden of methoxymethylation is defined by the reagent's toxicity. MOM-Cl is an OSHA-regulated human carcinogen, often contaminated with the even more potent bis(chloromethyl) ether, triggering strict exposure limits and costly disposal protocols [1]. 1-(Methoxymethyl)-1H-benzotriazole, while an irritant, is not classified as a regulated carcinogen. This fundamental difference in toxicity profile directly translates to lower compliance costs, simplified waste management, and broader facility acceptance for methoxymethylation campaigns[2].

Evidence DimensionRegulatory toxicity classification
Target Compound DataIrritant; non-carcinogenic classification
Comparator Or BaselineMOM-Cl: OSHA-regulated known human carcinogen
Quantified DifferenceRemoval of carcinogenic regulatory status and associated compliance overhead
ConditionsIndustrial procurement and EHS facility risk assessment

Drastically reduces PPE requirements, regulatory paperwork, and hazardous waste disposal costs for manufacturing facilities.

Synthetic Yield in Complex Alkoxyalkylation

In terms of synthetic performance, 1-(Methoxymethyl)-1H-benzotriazole serves as a highly efficient electrophile for carbon-carbon bond formation. When reacted with a variety of silyl enol ethers or 1,3-dicarbonyl compounds, it reliably produces the corresponding methoxymethylated ketones and beta-keto esters in high yields ranging from 60% to 92% [1]. Traditional methods using MOM-Cl often suffer from competing side reactions or require large excesses of toxic amine bases (e.g., DIPEA) to achieve comparable conversions. The benzotriazole leaving group provides a controlled, stable reactivity profile that minimizes byproduct formation[2].

Evidence DimensionProduct yield in C-alkoxyalkylation
Target Compound Data60–92% yield for methoxymethylated ketones/esters
Comparator Or BaselineStandard MOM-Cl methods: Variable yields (often <60% without large excesses) due to volatility and side reactions
Quantified DifferenceConsistently high yields (up to 92%) with stoichiometric control
ConditionsReaction with silyl enol ethers or 1,3-dicarbonyls under Katritzky conditions

Ensures robust, reproducible yields for complex substrate functionalization without the need for large excesses of hazardous reagents.

Safer Methoxymethyl (MOM) Protection in API Synthesis

Ideal for late-stage pharmaceutical manufacturing where MOM protection of alcohols or phenols is required, but facility EHS protocols strictly prohibit the introduction of carcinogenic, highly volatile MOM-Cl[1].

Benzotriazole-Mediated Carbon Homologation

Highly effective as a C1 building block in Katritzky-type alkoxyalkylation reactions with silyl enol ethers or dicarbonyl compounds, allowing the scalable synthesis of complex beta-keto ethers or malonates with yields up to 92% [2].

Synthesis of N-Methoxymethylated Heterocycles

Applied in the precise modification of secondary amines or heterocycles where controlled, stepwise addition of a methoxymethyl group is required without generating the highly acidic byproducts typical of acid chloride reagents[2].

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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